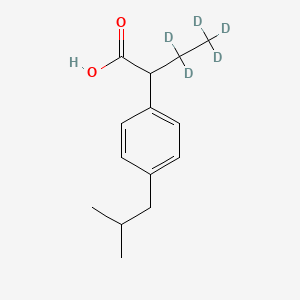
Hydroxymethyl Tolperisone-d10 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxymethyl Tolperisone-d10 Hydrochloride is a deuterium-labeled derivative of Hydroxymethyl Tolperisone Hydrochloride. This compound is primarily used in scientific research, particularly in the field of pharmacokinetics and drug metabolism studies. The incorporation of deuterium atoms enhances the stability and alters the metabolic profile of the compound, making it a valuable tool for tracing and quantifying drug molecules during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxymethyl Tolperisone-d10 Hydrochloride involves the deuteration of Hydroxymethyl Tolperisone Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures are implemented to monitor the deuterium content and the overall quality of the compound .
化学反応の分析
Types of Reactions: Hydroxymethyl Tolperisone-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学的研究の応用
Hydroxymethyl Tolperisone-d10 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving the metabolic pathways of drugs.
Biology: Employed in the investigation of biological processes and the interaction of drugs with biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of Hydroxymethyl Tolperisone-d10 Hydrochloride is similar to that of its non-deuterated counterpart, Hydroxymethyl Tolperisone Hydrochloride. It acts as a muscle relaxant by blocking sodium and calcium channels in the nervous system. This action reduces the excitability of neurons and decreases muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves .
類似化合物との比較
Hydroxymethyl Tolperisone Hydrochloride: The non-deuterated version of the compound.
Tolperisone Hydrochloride: Another muscle relaxant with a similar mechanism of action.
Deuterated Compounds: Other deuterium-labeled compounds used in pharmacokinetic studies
Uniqueness: Hydroxymethyl Tolperisone-d10 Hydrochloride is unique due to the incorporation of deuterium atoms, which enhances its stability and alters its metabolic profile. This makes it particularly valuable in drug development and pharmacokinetic studies, where precise quantification and tracing of drug molecules are essential .
特性
CAS番号 |
1346605-29-5 |
|---|---|
分子式 |
C16H24ClNO2 |
分子量 |
307.884 |
IUPAC名 |
3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(hydroxymethyl)phenyl]-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H/i2D2,3D2,4D2,9D2,10D2; |
InChIキー |
YIUNODKPGACPCZ-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |
同義語 |
1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-(1-piperidinyl-d10)-1-propanone Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


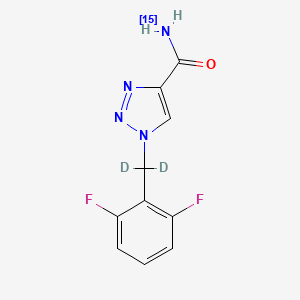
![6H-FURO[3,4-C]PYRAZOL-6-ONE, 3,3A,4,6A-TETRAHYDRO-4-METHOXY-](/img/structure/B583775.png)
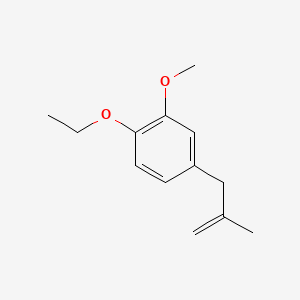

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
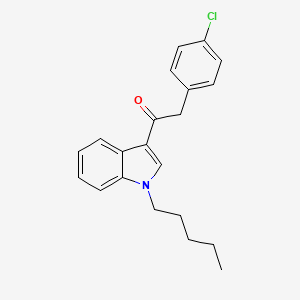
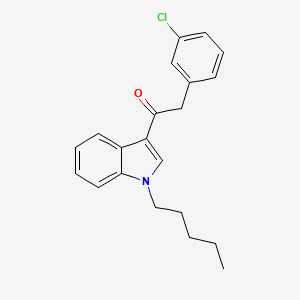
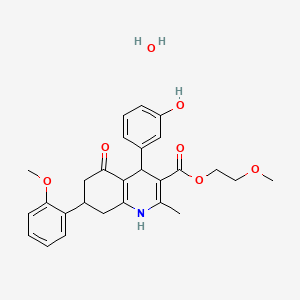
![Spiro[oxirane-2,1'-pyrrolizine]](/img/structure/B583792.png)
